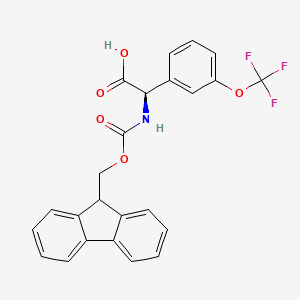
Methyl 2,5-difluoro-4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-difluoro-4-formylbenzoate is an organic compound with the molecular formula C9H6F2O3 It is characterized by the presence of two fluorine atoms, a formyl group, and a methyl ester group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,5-difluoro-4-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with methanol in the presence of an acid catalyst to form the methyl ester. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize advanced equipment to maintain precise reaction conditions, such as temperature and pressure, to optimize the yield and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5-difluoro-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2,5-difluoro-4-carboxybenzoic acid.
Reduction: 2,5-difluoro-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,5-difluoro-4-formylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2,5-difluoro-4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,5-difluoro-4-formylbenzoate
- Methyl 2,4-difluoro-3-formylbenzoate
- Methyl 2,5-difluoro-3-formylbenzoate
Uniqueness
Methyl 2,5-difluoro-4-formylbenzoate is unique due to the specific positioning of the fluorine atoms and the formyl group on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H6F2O3 |
|---|---|
Poids moléculaire |
200.14 g/mol |
Nom IUPAC |
methyl 2,5-difluoro-4-formylbenzoate |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-4H,1H3 |
Clé InChI |
MVLJCPALOVDRBA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C(=C1)F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026944.png)
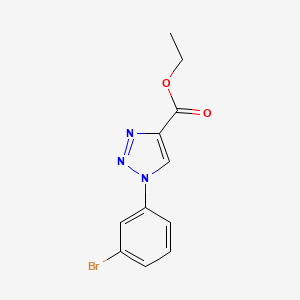
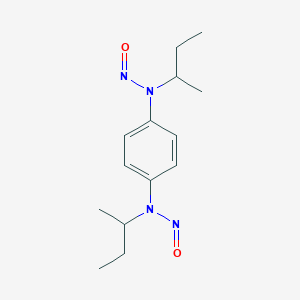
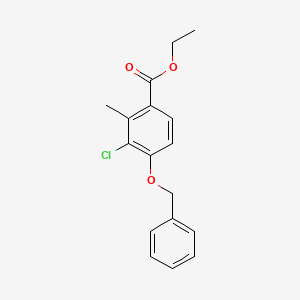

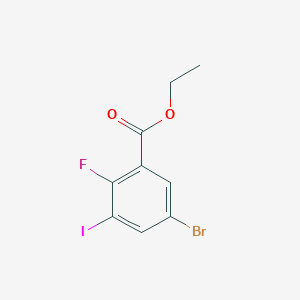
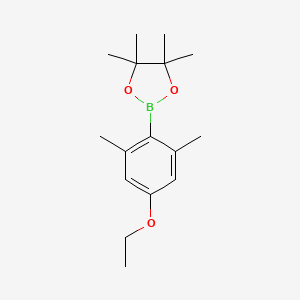



![tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B14026991.png)
